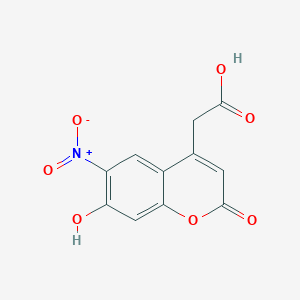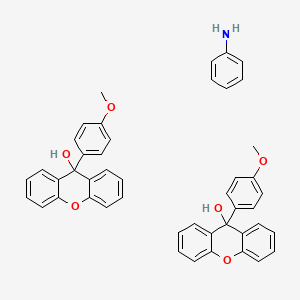
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyran ring system with a hydroxy group at position 7, a nitro group at position 6, and an acetic acid moiety at position 4. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 7-hydroxycoumarin.
Nitration: The hydroxycoumarin is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 6.
Acylation: The nitrated product is then subjected to acylation with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA gyrase and topoisomerase.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for various pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid involves:
Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Lacks the nitro and acetic acid groups, primarily used for its anticoagulant properties.
6-Nitrocoumarin: Lacks the hydroxy and acetic acid groups, studied for its potential as a fluorescent dye.
4-Acetic Acid Coumarin: Lacks the hydroxy and nitro groups, used in the synthesis of various pharmaceuticals.
Uniqueness
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is unique due to the presence of all three functional groups (hydroxy, nitro, and acetic acid), which confer a combination of biological activities, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
832713-75-4 |
|---|---|
Formule moléculaire |
C11H7NO7 |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
2-(7-hydroxy-6-nitro-2-oxochromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H7NO7/c13-8-4-9-6(3-7(8)12(17)18)5(1-10(14)15)2-11(16)19-9/h2-4,13H,1H2,(H,14,15) |
Clé InChI |
WACPLTPRROLRID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CC(=C(C=C2OC1=O)O)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)




![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)


![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)

